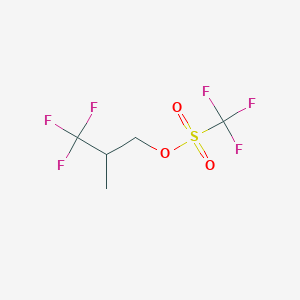

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate

Description

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate (C₅H₆F₆O₃S) is a fluorinated alkyl triflate characterized by a branched alkyl chain substituted with three fluorine atoms at the terminal carbon and a trifluoromethanesulfonate (-SO₂CF₃) group. Alkyl triflates are widely used as alkylating agents due to the strong electron-withdrawing nature of the triflate group, which enhances leaving-group ability.

Properties

Molecular Formula |

C5H6F6O3S |

|---|---|

Molecular Weight |

260.16 g/mol |

IUPAC Name |

(3,3,3-trifluoro-2-methylpropyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C5H6F6O3S/c1-3(4(6,7)8)2-14-15(12,13)5(9,10)11/h3H,2H2,1H3 |

InChI Key |

KOJOWAGPIXNNBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(COS(=O)(=O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate typically involves the reaction of 2-fluoro-2-methylpropyl alcohol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The boiling point of the compound is around 80°C at a pressure of 55-60 Torr .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually stored at low temperatures to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Hydrolysis: Upon contact with water, it can hydrolyze to form triflic acid and the corresponding alcohol.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield the corresponding trifluoromethanesulfonamide.

Scientific Research Applications

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in optimizing binding motifs for drug candidates.

Material Science: It is employed in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. It can react with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Insights

- Reactivity: Alkyl vs. Aryl Triflates: The target compound’s alkyl triflate group is more reactive than aryl analogs (e.g., 2-/4-methylphenyl triflates) due to weaker C-O bond strength, making it a superior alkylating agent. However, aryl triflates exhibit greater thermal stability. Electron-Withdrawing Effects: The CF₃ groups in the target compound enhance electrophilicity at the alkyl carbon, accelerating nucleophilic substitution reactions compared to non-fluorinated alkyl triflates (e.g., methyl or ethyl triflates).

Synthetic Utility :

- Cross-Coupling Reactions : Aryl triflates (e.g., 2-methylphenyl) are pivotal in palladium-catalyzed couplings, whereas alkyl triflates like the target compound are employed in alkylation of nucleophiles (e.g., amines, thiols).

- Hypervalent Iodine Reagents : Iodonium triflates () enable electrophilic fluorination, contrasting with the alkylation focus of the target compound.

Stability and Handling

- Moisture Sensitivity : Alkyl triflates (e.g., the target compound) are highly moisture-sensitive and typically stored under inert atmospheres, whereas aryl triflates () and coordination complexes () are more stable.

- Thermal Decomposition : Fluorinated alkyl triflates may decompose at elevated temperatures, releasing SO₂ and HF, necessitating cautious handling compared to aryl derivatives.

Biological Activity

3,3,3-Trifluoro-2-methylpropyl trifluoromethanesulfonate (TFM) is a synthetic compound notable for its unique trifluoromethyl and sulfonate functional groups. These features contribute to its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of TFM, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHFOS

- CAS Number : 126688711

- Molecular Weight : 224.17 g/mol

TFM has been shown to interact with various biological targets, primarily through modulation of kinase activity. Notably, it affects:

- Aurora Kinases : TFM inhibits Aurora kinases, which are critical in regulating cell cycle progression. Inhibition leads to abnormal mitotic processes and potential apoptosis in cancer cells .

- FLT3 Kinase : This receptor tyrosine kinase is involved in hematopoiesis and is a target for TFM in the treatment of acute myeloid leukemia (AML). TFM's ability to modulate FLT3 activity suggests its potential in treating proliferative diseases .

Antitumor Effects

Research indicates that TFM exhibits significant antitumor properties:

- In vitro Studies : TFM demonstrated growth suppression in various cancer cell lines, including pancreatic cancer models (Panc-1, MIA PaCa-2) .

- In vivo Models : Mouse xenograft studies showed near-total abrogation of tumorigenicity when treated with TFM .

Antimicrobial Activity

TFM has also been evaluated for its antimicrobial properties:

- Staphylococcus aureus : A study revealed that TFM derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.031–0.062 µg/mL .

- Selectivity Index : Some derivatives showed a selectivity index above 10 against Vero cells, indicating a favorable therapeutic window .

Case Study 1: Aurora Kinase Inhibition

A study highlighted the efficacy of TFM in inhibiting Aurora-A kinase activity, leading to disrupted cell cycle progression and increased apoptosis in cancer cells. The results suggest that TFM could be developed as a targeted therapy for cancers characterized by aberrant Aurora kinase activity.

Case Study 2: Antimicrobial Efficacy

In a comparative study against various MRSA strains, a derivative of TFM was found to outperform traditional antibiotics like vancomycin in both biofilm reduction and bacterial killing kinetics. This positions TFM as a promising candidate for addressing multidrug-resistant infections .

Research Findings Summary

The following table summarizes key findings from recent studies on TFM:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.